molecular formula C29H36ClN2O2P B609067 [2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]-2-oxoethyl]-triphenylphosphanium;chloride CAS No. 1334850-99-5

[2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]-2-oxoethyl]-triphenylphosphanium;chloride

Cat. No.: B609067
CAS No.: 1334850-99-5
M. Wt: 511.0428
InChI Key: QJEOOHMMSUBNGG-UHFFFAOYSA-N
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Description

Mito-TEMPO is a novel mitochondria-targeted antioxidant.

Scientific Research Applications

  • Magnetic Resonance Imaging (MRI) of Mitochondrial Dysfunction

    Mito-TEMPO enables the detection and visualization of mitochondrial dysfunction and superoxide overproduction in living cells using MRI. It has been shown to enhance T1-weighted MRI contrast in the presence of superoxide, providing new opportunities for functional MRI in detecting metabolic activity accompanied by superoxide overproduction (Bakalova et al., 2015).

  • Antidepressant and Antioxidant Effects

    In models of depression, Mito-TEMPO exhibits both antidepressant and antioxidant effects. It has been found to protect DNA against oxidative damage and improve cellular function under chronic stress conditions, suggesting a role in neurodegenerative diseases (Herbet et al., 2021).

  • Improvement of Embryo Development

    Mito-TEMPO has been shown to improve the development competence of porcine embryos by reducing superoxide levels, thus enhancing blastocyst development (Yang et al., 2018).

  • Redox Imaging in Cancer Research

    Mito-TEMPO is used in EPR spectroscopy for redox imaging, which helps distinguish cells with different proliferative activities. This application is particularly relevant in cancer research, as it allows for the analysis of the intracellular redox status and the identification of overproduction of superoxide in living cells (Zhelev et al., 2019).

  • Prevention of Hepatocarcinogenesis

    Mito-TEMPO has shown chemopreventive effects against hepatocellular carcinoma in murine models. It modulates antioxidant defense status, gap junction distribution, and intercellular communication, contributing to its effectiveness in combating hepatocarcinogenesis (Shetty et al., 2019).

  • Hepatoprotective Effect in Liver Injury

    In models of sepsis-induced liver injury, Mito-TEMPO showed hepatoprotective effects by inhibiting inflammation, attenuating liver injury, and enhancing antioxidative capability in mice (Wang et al., 2022).

  • Renal Dysfunction and Oxidative Stress

    Mito-TEMPO serves as a redox-sensitive contrast probe in MRI for imaging kidney dysfunction and oxidative stress in vivo, induced by dietary cholesterol (Lazarova et al., 2019).

  • Cryopreservation of Spermatozoa

    In studies on sperm cryopreservation, Mito-TEMPO has been shown to improve post-thaw sperm quality by controlling apoptosis rate, DNA fragmentation, and ROS production (Esmaeilkhanian et al., 2021).

Mechanism of Action

Target of Action

Mito-TEMPO is a mitochondrially targeted antioxidant . Its primary targets are the reactive oxygen species (ROS) present in the mitochondria . These ROS play a crucial role in various cellular processes, including cell signaling and homeostasis .

Mode of Action

Mito-TEMPO acts as a specific scavenger of mitochondrial superoxide . It is a combination of the antioxidant piperidine nitroxide TEMPO with the lipophilic cation triphenylphosphonium . This combination allows Mito-TEMPO to pass through lipid bilayers with ease and accumulate several hundred-fold in mitochondria . By scavenging the ROS, Mito-TEMPO reduces oxidative stress within the mitochondria .

Biochemical Pathways

Mito-TEMPO affects the Nrf2/NLRP3 signaling pathway . It activates Nrf2, inhibits the NLRP3 inflammasome, and reduces CD36 expression . This regulation of the Nrf2/NLRP3 signaling pathway helps prevent foam cell formation, highlighting Mito-TEMPO’s potential protective role against atherosclerosis .

Pharmacokinetics

The lipophilic cation triphenylphosphonium in Mito-TEMPO allows it to pass through lipid bilayers and accumulate in mitochondria . This property enhances its bioavailability within the mitochondria, making it an effective antioxidant in this organelle . .

Result of Action

Mito-TEMPO has been shown to reduce mitochondrial oxidative stress, decrease pericyte loss and apoptosis, and attenuate blood-brain barrier leakage and neuronal damage . These actions ultimately lead to improved cognitive function . In addition, Mito-TEMPO has been found to alleviate oxidized low-density lipoprotein-triggered foam cell formation .

Action Environment

The action of Mito-TEMPO can be influenced by environmental factors such as the presence of oxidative stress and mitochondrial dysfunction due to conditions like hypoglycemia . In both in vivo and in vitro models of hypoglycemia, interventions using Mito-TEMPO have been shown to reduce oxidative stress and improve outcomes .

Biochemical Analysis

Biochemical Properties

Mito-TEMPO plays a crucial role in biochemical reactions by targeting and neutralizing mitochondrial superoxide, a reactive oxygen species (ROS). It interacts with several biomolecules, including enzymes and proteins involved in oxidative stress pathways. For instance, Mito-TEMPO has been shown to interact with superoxide dismutase, an enzyme that catalyzes the dismutation of superoxide into oxygen and hydrogen peroxide. By scavenging superoxide, Mito-TEMPO helps maintain the redox balance within mitochondria and protects cells from oxidative damage .

Cellular Effects

Mito-TEMPO exerts significant effects on various cell types and cellular processes. It has been demonstrated to improve cognitive function in models of hypoglycemia-induced cognitive dysfunction by reducing mitochondrial oxidative stress and preventing blood-brain barrier leakage . Additionally, Mito-TEMPO has been shown to protect against noise-induced hearing loss by maintaining mitochondrial biogenesis and reducing oxidative damage in cochlear cells . The compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of ROS and maintaining mitochondrial function .

Molecular Mechanism

The molecular mechanism of Mito-TEMPO involves its ability to target and neutralize mitochondrial superoxide. The compound’s lipophilic cation triphenylphosphonium allows it to accumulate in mitochondria, where it scavenges superoxide and reduces oxidative stress . Mito-TEMPO also activates the PINK1/Parkin mitophagy pathway, which helps remove damaged mitochondria and maintain mitochondrial quality control . This dual action of scavenging ROS and promoting mitophagy contributes to its protective effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Mito-TEMPO have been observed to change over time. Studies have shown that Mito-TEMPO remains stable and effective in reducing oxidative stress and improving mitochondrial function over extended periods . Long-term treatment with Mito-TEMPO has been associated with sustained improvements in cognitive function and protection against oxidative damage in various models . The compound’s stability and efficacy may vary depending on the experimental conditions and the specific cellular context.

Dosage Effects in Animal Models

The effects of Mito-TEMPO vary with different dosages in animal models. At lower doses, Mito-TEMPO has been shown to effectively reduce oxidative stress and improve mitochondrial function without causing adverse effects . At higher doses, the compound may exhibit toxic effects, including mitochondrial dysfunction and increased oxidative damage . It is essential to determine the optimal dosage to achieve therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

Mito-TEMPO is involved in several metabolic pathways, primarily related to oxidative stress and mitochondrial function. The compound interacts with enzymes such as superoxide dismutase and catalase, which play critical roles in detoxifying ROS . By scavenging superoxide, Mito-TEMPO helps maintain the redox balance and supports mitochondrial energy metabolism. Additionally, Mito-TEMPO has been shown to influence metabolic flux and metabolite levels by modulating mitochondrial function and reducing oxidative stress .

Transport and Distribution

Mito-TEMPO is transported and distributed within cells and tissues through its lipophilic cation triphenylphosphonium, which allows it to cross lipid bilayers and accumulate in mitochondria . The compound’s distribution is influenced by its interaction with mitochondrial transporters and binding proteins. Mito-TEMPO’s ability to selectively target mitochondria makes it an effective tool for studying and modulating mitochondrial function in various cellular contexts .

Subcellular Localization

Mito-TEMPO is primarily localized within mitochondria due to its lipophilic cation triphenylphosphonium, which facilitates its accumulation in the mitochondrial matrix . This subcellular localization is crucial for its activity, as it allows Mito-TEMPO to effectively scavenge mitochondrial superoxide and protect against oxidative damage. The compound’s targeting signals and post-translational modifications further enhance its mitochondrial localization and function .

Properties

IUPAC Name

[2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]-2-oxoethyl]-triphenylphosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35N2O2P.ClH/c1-28(2)20-23(21-29(3,4)31(28)33)30-27(32)22-34(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26;/h5-19,23,33H,20-22H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEOOHMMSUBNGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1O)(C)C)NC(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36ClN2O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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